molecular formula C18H26N2O5S B3973204 [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B3973204
M. Wt: 382.5 g/mol
InChI Key: BSAOMIQAEOVICW-UHFFFAOYSA-N
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Description

[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that features a combination of azepane, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as iron complexes, and reagents like phenylsilane to promote cyclization and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the overall production time.

Chemical Reactions Analysis

Types of Reactions

[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, making it a candidate for drug discovery and development. Research has indicated its potential in anticancer applications, where it can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For instance, it may inhibit certain signaling pathways involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar chemical properties and reactivity.

    Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.

    Azepane derivatives: These compounds feature the azepane ring and are studied for their potential in medicinal chemistry.

Uniqueness

What sets [4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS.C2H2O4/c19-16(15-6-5-13-20-15)18-11-7-14(8-12-18)17-9-3-1-2-4-10-17;3-1(4)2(5)6/h5-6,13-14H,1-4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAOMIQAEOVICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
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[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid
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[4-(Azepan-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone;oxalic acid

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